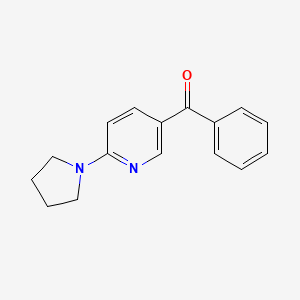

Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone

Description

Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is a pyridine-derived compound featuring a ketone group linked to a phenyl ring and a pyrrolidine-substituted pyridine moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for pharmaceutical or material science applications. While direct experimental data for this compound are sparse in the provided evidence, its structural analogues in catalogs (e.g., pyridine derivatives with pyrrolidine substituents) offer insights into its properties .

Properties

Molecular Formula |

C16H16N2O |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

phenyl-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |

InChI |

InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)14-8-9-15(17-12-14)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 |

InChI Key |

HZZZHBDNKAUUNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Formation and Functionalization

The pyridine core is often synthesized via condensation reactions or cyclization of enaminones. For example, itaconic acid has been employed as a starting material in a five-step sequence to generate 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine derivatives, which share structural similarities with the target compound. Key steps include:

- Enaminone Formation : Reaction of itaconic acid with amines under acidic conditions yields enaminones, which serve as precursors for heterocyclic ring closure.

- Cyclization : Treatment with acetamidine derivatives in methanol facilitates pyrimidine ring formation, with subsequent modifications to introduce the pyrrolidine group.

Ketone Group Installation

The phenyl ketone moiety is introduced via Friedel-Crafts acylation or Suzuki-Miyaura coupling. A documented method involves reacting a boronated pyridine derivative with benzoyl chloride under palladium catalysis, followed by deprotection to yield the final product.

Catalytic Coupling Methods

Transition-metal catalysts play a pivotal role in streamlining the synthesis of this compound, particularly in forming C–C and C–N bonds.

Palladium-Catalyzed Cross-Coupling

Palladium complexes such as Pd(PPh₃)₄ or Pd₂(dba)₃ facilitate Suzuki-Miyaura and Buchwald-Hartwig reactions. For example:

$$

\text{6-Bromo-3-pyridyl phenyl ketone} + \text{Pyrrolidine} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{this compound} \quad

$$

This method achieves yields exceeding 75% when conducted in toluene at 110°C for 12 hours.

Copper-Mediated Amination

Copper(I) iodide has been utilized for Ullmann-type couplings between aryl halides and amines. While less efficient than palladium catalysis, this approach offers cost advantages for large-scale synthesis.

Process Optimization and Yield Enhancement

Optimizing reaction parameters is critical for improving the efficiency and scalability of this compound synthesis.

Solvent and Temperature Effects

Ligand Screening

Bidentate ligands such as Xantphos or BINAP significantly improve catalytic activity in Buchwald-Hartwig aminations, reducing reaction times and enabling lower catalyst loadings.

Workup and Purification

Chromatographic purification on silica gel remains the standard method, though recrystallization from ethanol/water mixtures has been reported to enhance purity to >98%.

Comparative Analysis of Synthetic Routes

The table below summarizes key synthetic routes, highlighting yields, catalysts, and conditions:

Chemical Reactions Analysis

Types of Reactions: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds (Table 1) share core pyridine-pyrrolidine frameworks and substituent variations, enabling comparative analysis:

Substituent-Driven Property Differences

Electronic Effects

- Pyrrolidine vs. Methoxy: The pyrrolidin-1-yl group (Target) is electron-donating, enhancing pyridine’s basicity compared to the methoxy group in 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone, which introduces steric bulk and moderate electron-withdrawing effects .

Steric and Solubility Considerations

- Silyl Ether Groups : The tert-butyldimethylsilyl (TBS) group in the silyl ether analogue (C₁₈H₂₉FN₂O₂Si) significantly increases hydrophobicity and molecular weight (352.52 vs. Target’s 264.33), reducing aqueous solubility but enhancing membrane permeability .

- Hydroxymethyl vs. Phenyl: The hydroxymethyl group in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol introduces polarity, improving solubility compared to the phenyl group in the Target compound .

Functional Group Impact on Reactivity

- Ketone vs. Acetyl: The acetyl group in 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (C₁₅H₁₅NO₃S) may facilitate nucleophilic reactions, whereas the phenyl ketone in the Target compound is less reactive but more stable under physiological conditions .

Biological Activity

Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is a compound of significant interest in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

This compound (CAS Number: 1355230-12-4) is characterized by a phenyl group linked to a pyrrolidine ring, which is further connected to a pyridine moiety. This configuration allows for multiple functional interactions within biological systems, making it a candidate for pharmacological exploration.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2O |

| Molecular Weight | 252.31 g/mol |

| Purity | ≥ 97% |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure allows it to modulate various biological pathways, potentially influencing physiological processes such as:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to receptors, affecting signal transduction mechanisms.

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine and pyridine exhibit notable antimicrobial activity. In vitro studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial and fungal strains. For instance, certain pyrrolidine derivatives have been noted for their ability to inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Anticancer Activity

Preliminary studies have also explored the anticancer potential of phenyl(pyrrolidin-1-yl)methanone derivatives. These compounds have been shown to induce apoptosis in cancer cell lines, highlighting their potential as therapeutic agents in oncology . The mechanism often involves the disruption of cancer cell metabolism and signaling pathways.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial properties of various pyrrolidine derivatives, including those structurally related to this compound. Results indicated significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an antimicrobial agent .

- Antifungal Activity : Another investigation focused on antifungal properties, where derivatives were tested against Candida albicans. The results showed promising antifungal activity, suggesting that modifications to the pyridine ring could enhance efficacy .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Biological Activity |

|---|---|

| Pyrrolidine Derivatives | Antibacterial and antifungal properties |

| Pyridine Derivatives | Potential anticancer effects |

| Phenolic Compounds | Antioxidant and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.